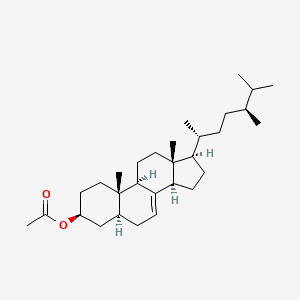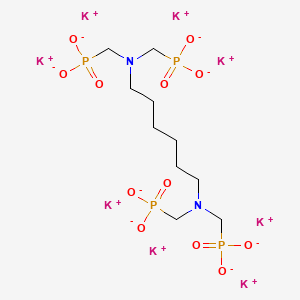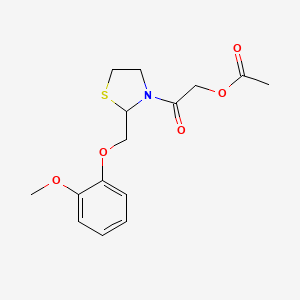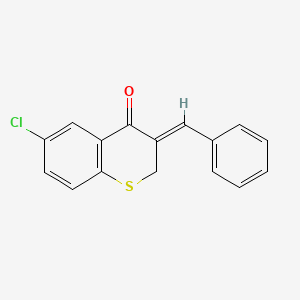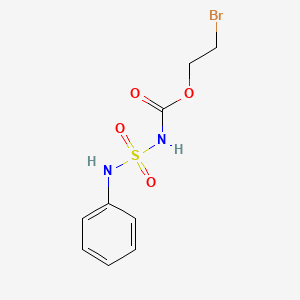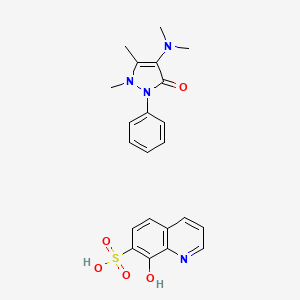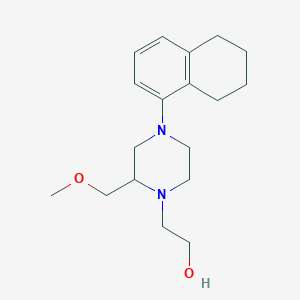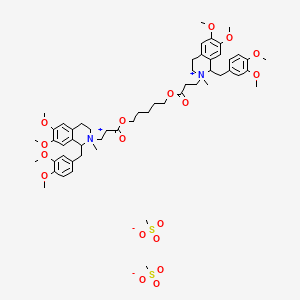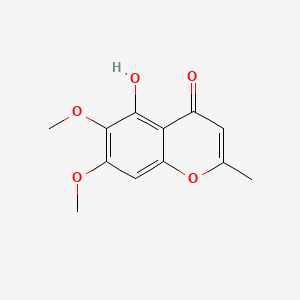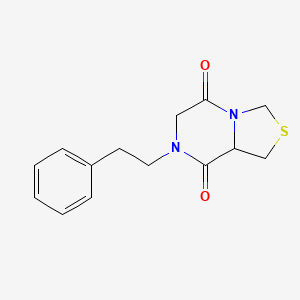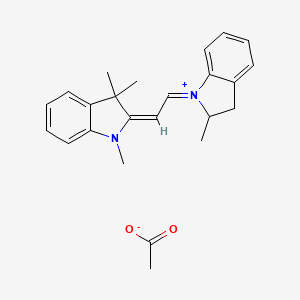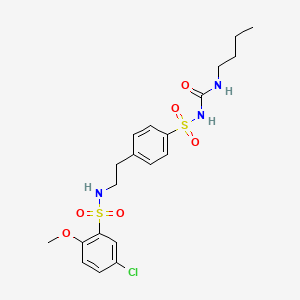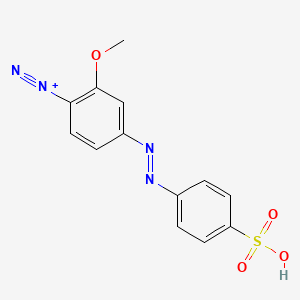
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt is a diazonium compound known for its vibrant color and utility in various chemical reactions. This compound is often used in dye chemistry due to its ability to form stable azo compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt typically involves the diazotization of 2-methoxy-4-aminobenzene sulfonic acid. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reactant concentrations. The resulting diazonium salt is then isolated and purified through crystallization or other suitable methods.
化学反应分析
Types of Reactions
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It readily couples with phenols and aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions using phenols or aromatic amines.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Halogenated aromatic compounds.
Coupling Reactions: Azo dyes with various substituents.
Reduction Reactions: Aniline derivatives.
科学研究应用
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules due to its chromophoric properties.
Medicine: Investigated for potential use in drug delivery systems and diagnostic agents.
Industry: Utilized in the production of colored polymers and materials.
作用机制
The compound exerts its effects primarily through the formation of azo bonds. The diazonium group acts as an electrophile, reacting with nucleophiles such as phenols and amines to form stable azo linkages. These reactions are facilitated by the electron-withdrawing nature of the sulfonate group, which stabilizes the diazonium ion.
相似化合物的比较
Similar Compounds
Benzenediazonium, 4-sulfonate: Another diazonium compound with similar reactivity but different substituents.
Benzenediazonium, 2-methoxy-4-nitro: Similar structure but with a nitro group instead of a sulfonate group.
Uniqueness
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt is unique due to its specific substituents, which confer distinct reactivity and stability. The presence of both methoxy and sulfonate groups enhances its solubility and makes it particularly useful in aqueous reactions.
属性
CAS 编号 |
72152-94-4 |
|---|---|
分子式 |
C13H11N4O4S+ |
分子量 |
319.32 g/mol |
IUPAC 名称 |
2-methoxy-4-[(4-sulfophenyl)diazenyl]benzenediazonium |
InChI |
InChI=1S/C13H10N4O4S/c1-21-13-8-10(4-7-12(13)15-14)17-16-9-2-5-11(6-3-9)22(18,19)20/h2-8H,1H3/p+1 |
InChI 键 |
HMSYVHOBWUUCCY-UHFFFAOYSA-O |
规范 SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)[N+]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


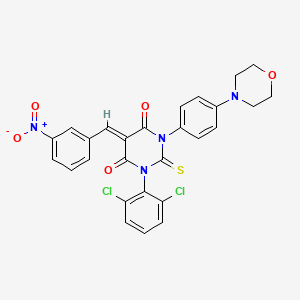
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)
